6-Hydroxyhexanohydrazide
Overview
Description
6-Hydroxyhexanohydrazide is an organic compound with the molecular formula C6H14N2O2. It belongs to the class of hydrazides, characterized by the presence of a hydrazide functional group (CONNH2) and a hydroxyl group (OH) attached to a six-carbon linear chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Hydroxyhexanohydrazide can be synthesized through the reaction of ε-caprolactone with hydrazine monohydrate. The reaction typically involves refluxing the mixture in ethanol overnight, followed by rotary evaporation to obtain the crude product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group may be oxidized to form corresponding carbonyl compounds.
Reduction: The hydrazide group can participate in reduction reactions, potentially forming amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group reacts with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted hydrazides or other derivatives.
Scientific Research Applications
6-Hydroxyhexanohydrazide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of various hydrazide derivatives.
Biology: The compound can be utilized in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is employed in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Hydroxyhexanohydrazide involves its functional groups. The hydrazide group can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The hydroxyl group also contributes to its polarity and ability to form hydrogen bonds, affecting its solubility and reactivity.
Comparison with Similar Compounds
6-Hydroxyhexanoic acid: Similar in structure but lacks the hydrazide group.
Hexanoic acid hydrazide: Similar but lacks the hydroxyl group.
Adipic acid hydrazide: Contains a longer carbon chain and lacks the hydroxyl group.
Uniqueness: 6-Hydroxyhexanohydrazide is unique due to the presence of both a hydroxyl group and a hydrazide group on a six-carbon chain. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound in various applications .
Properties
IUPAC Name |
6-hydroxyhexanehydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c7-8-6(10)4-2-1-3-5-9/h9H,1-5,7H2,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXKHTNDCMPVBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)NN)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20310219 | |
Record name | 6-hydroxyhexanohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20310219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1694-83-3 | |
Record name | NSC222809 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222809 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-hydroxyhexanohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20310219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Hydroxyhexanohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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